N-(2-Hydroxyphenyl)hexadecane-1-sulfonamide

Description

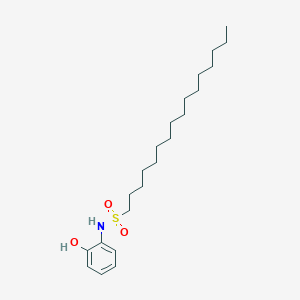

Chemical Structure and Formula N-(2-Hydroxyphenyl)hexadecane-1-sulfonamide (CAS 920527-05-5) is a sulfonamide derivative characterized by a hexadecane chain linked to a sulfonamide group, which is further substituted with a 2-hydroxyphenyl moiety. Its molecular formula is C22H39NO3S, and its structure includes a long hydrophobic alkyl chain and a polar aromatic hydroxyl group (Figure 1). This dual functionality imparts unique physicochemical properties, such as amphiphilicity, which are critical for applications in surfactants, UV stabilizers, or pharmaceutical intermediates .

Potential applications include use in polymer stabilization (due to UV-absorbing phenolic groups) or as a surfactant in industrial formulations .

Properties

CAS No. |

920527-05-5 |

|---|---|

Molecular Formula |

C22H39NO3S |

Molecular Weight |

397.6 g/mol |

IUPAC Name |

N-(2-hydroxyphenyl)hexadecane-1-sulfonamide |

InChI |

InChI=1S/C22H39NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-27(25,26)23-21-18-15-16-19-22(21)24/h15-16,18-19,23-24H,2-14,17,20H2,1H3 |

InChI Key |

IVLQZEOCGXLAKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC=CC=C1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyphenyl)hexadecane-1-sulfonamide typically involves the reaction of 2-hydroxyaniline with hexadecane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for sulfonamides often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyphenyl)hexadecane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential use as a therapeutic agent due to its biological activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-Hydroxyphenyl)hexadecane-1-sulfonamide involves the inhibition of key enzymes and pathways in microbial and cancer cells. It can inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis, thereby preventing cell proliferation . Additionally, it may interact with other molecular targets, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide (CAS 920527-32-8)

Structural Differences This analog (CAS 920527-32-8) introduces a methyl group on the sulfonamide nitrogen, modifying its electronic and steric properties. The molecular formula becomes C23H41NO3S, with the methyl group reducing hydrogen-bonding capacity compared to the parent compound.

Functional Implications

2-(2-Hydroxyphenyl)-benzotriazole UV Absorbers (Tinuvin®5050)

Functional Comparison

Tinuvin®5050 incorporates a benzotriazole-based UV absorber (UVA) with a 2-hydroxyphenyl group, paired with a hindered amine light stabilizer (HALS). Unlike N-(2-hydroxyphenyl)sulfonamides, benzotriazoles exhibit a conjugated π-system that enhances UV absorption efficiency (λmax ~340 nm).

Performance Metrics

| Property | N-(2-Hydroxyphenyl)sulfonamide | Benzotriazole (Tinuvin®5050) |

|---|---|---|

| UV Absorption Mechanism | Phenolic group resonance | Extended conjugation + HALS |

| Thermal Stability | Moderate (decomposes >200°C) | High (stable up to 300°C) |

| Application Scope | Limited to non-acidic systems | Broad (industrial coatings) |

The sulfonamide’s lack of extended conjugation limits its UV absorption range compared to benzotriazoles, making it less effective in high-durability coatings .

Pharmaceutical Sulfonamides (Ranitidine Derivatives)

Structural and Functional Contrast

Ranitidine-related compounds, such as ranitidine nitroacetamide, feature sulfonamide groups but with shorter alkyl chains and nitro/amine substituents. For example:

| Compound | Key Substituents | Primary Application |

|---|---|---|

| N-(2-Hydroxyphenyl)sulfonamide | C16 alkyl + phenol | Industrial stabilizers |

| Ranitidine nitroacetamide | Nitro group + furan | Anti-ulcer medication |

The long alkyl chain in N-(2-hydroxyphenyl)sulfonamide enhances lipid solubility, favoring use in hydrophobic matrices, whereas pharmaceutical sulfonamides prioritize bioavailability and target binding .

Research Findings and Industrial Relevance

- Thermal Stability : The hexadecane chain in N-(2-hydroxyphenyl)sulfonamide contributes to thermal resistance, but its decomposition temperature (~200°C) is lower than that of Tinuvin®5050’s benzotriazole-HALS blend .

- Synergistic Effects : Unlike Tinuvin®5050, which combines UVA and HALS for enhanced photostability, N-(2-hydroxyphenyl)sulfonamide lacks inherent radical-scavenging capacity, limiting its standalone efficacy .

- Environmental Impact : The compound’s biodegradability is likely lower than shorter-chain sulfonamides (e.g., ranitidine derivatives) due to its persistent alkyl chain .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.